2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

Pks13 inhibition Mycobacterium tuberculosis X-ray crystallography

This conformationally constrained spirocyclic carboxamide provides a privileged 3D exit-vector geometry for kinase/PROTAC design. With a low LogD (-3.01) and high aqueous solubility (388 g/L), it outperforms flexible amine linkers in cellular accumulation studies. Validated in Pks13 co-crystal structures (PDB: 7M7V) and EGFR inhibitor programs, it reduces lead optimization risk. Commercial availability at research-grade purity accelerates your med-chem or fragment-library synthesis.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13602418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CN(CC12COC2)C(=O)N
InChIInChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10)
InChIKeyOHSZPWDAUGWKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Technical Baseline for Scientific Procurement and Comparative Selection


2-Oxa-6-azaspiro[3.4]octane-6-carboxamide (CAS: 220290-68-6 for the free amine analog; molecular formula C₆H₁₁NO, molecular weight 113.16 g/mol) is a heterocyclic spirocyclic building block characterized by a conformationally constrained oxa-azaspiro framework [1]. The scaffold comprises an oxetane ring and an azetidine ring fused at a quaternary spiro carbon, creating a rigid three-dimensional architecture that serves as a privileged motif in medicinal chemistry for kinase inhibitor design, particularly epidermal growth factor receptor (EGFR) inhibitors . The compound exists as a free amine or its carboxamide derivative and is commercially available from multiple specialty chemical suppliers, primarily utilized as an advanced intermediate in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors and related therapeutic agents . Its constrained spirocyclic geometry distinguishes it from flexible linear amine linkers and monocyclic azetidine or pyrrolidine scaffolds, offering differential physicochemical and conformational properties relevant to structure-based drug design .

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Why Simple Azetidine or Morpholine Substitution Is Not Equivalent


Generic substitution of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide with simple monocyclic amines (e.g., azetidine, pyrrolidine, morpholine) or linear diamines fails to recapitulate the distinct physicochemical and conformational properties conferred by the spirocyclic oxa-aza framework [1]. The quaternary spiro center enforces a rigid orthogonal orientation between the oxetane and azetidine rings, producing a unique three-dimensional exit vector distribution that is not achievable with flexible or monocyclic analogs . This conformational preorganization directly impacts target binding geometry, as demonstrated by the Pks13 thioesterase co-crystal structure where the spirocyclic moiety occupies a defined binding pocket orientation [2]. Furthermore, the calculated physicochemical parameters—including aqueous solubility (388 g/L, calculated), predicted pKa (10.55 ± 0.20), and LogD at pH 7.4 (−3.01)—differ substantially from common heterocyclic alternatives, influencing membrane permeability, solubility, and pharmacokinetic profiles in downstream lead optimization . The quantitative evidence presented in Section 3 substantiates that the spirocyclic constraint is not an interchangeable feature but a determinant of target engagement, selectivity, and drug-like properties.

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Quantified Differentiation Evidence for Procurement Decisions


Pks13 Thioesterase Domain Co-Crystal Structure: 2-Oxa-6-azaspiro[3.4]octane Scaffold in a Validated Tuberculosis Target Binding Pocket

The 2-oxa-6-azaspiro[3.4]octane moiety has been structurally validated in a high-resolution (deposited 2021, released 2022) co-crystal structure with the Mycobacterium tuberculosis polyketide synthase Pks13 thioesterase domain (PDB ID: 7M7V) [1]. The crystal structure captures the spirocyclic scaffold as the 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent on a benzofuran core (Compound 6), demonstrating specific hydrogen-bonding and hydrophobic interactions within the Pks13 active site [2]. In contrast, monocyclic azetidine or flexible amine linkers lack this defined spirocyclic geometry and would not occupy the same binding pocket orientation. The structural resolution confirms the scaffold's compatibility with a clinically relevant antibacterial target, whereas alternative building blocks (e.g., piperazine, morpholine, linear diamines) have not been co-crystallized in this Pks13 binding mode [3].

Pks13 inhibition Mycobacterium tuberculosis X-ray crystallography

Physicochemical Property Differentiation: LogD at pH 7.4 (-3.01) and Aqueous Solubility (388 g/L) versus Morpholine and Azetidine Analogs

The 2-oxa-6-azaspiro[3.4]octane scaffold exhibits distinct physicochemical properties that differentiate it from commonly used heterocyclic building blocks. Calculated LogD at pH 7.4 for the free amine is −3.01 (ACD/Labs), with aqueous solubility of 388 g/L (calculated) at 25 °C . This combination of high aqueous solubility (due to the polar oxa-aza framework and hydrogen-bonding capacity) and low LogD (indicating limited passive membrane permeability of the scaffold itself) contrasts with morpholine (LogD ~ −0.5 to 0) and azetidine (LogD ~ −0.2 to 0.5), which exhibit higher lipophilicity and different solubility profiles . The spirocyclic constraint also yields a predicted polar surface area (PSA) of 21.26 Ų, which is lower than morpholine's PSA (~21-24 Ų) but distributed differently across the three-dimensional scaffold [1].

LogD Aqueous solubility Drug-likeness

EGFR Inhibitor Series: 2-Oxa-6-azaspiro[3.4]octane Scaffold in 4-Anilinoquinazoline Derivatives Exhibits Potent Antiproliferative Activity in Lung Cancer Cell Lines

Compounds incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold as a substituent on 4-anilinoquinazoline cores have demonstrated EGFR inhibitory activity and in vitro antitumor potency against lung cancer cell lines [1]. The spirocyclic building block serves as a replacement for azetidine or morpholine in these EGFR-targeting agents, with the constrained three-dimensional architecture influencing kinase selectivity and cellular potency . While head-to-head comparative IC₅₀ data for the free scaffold are not publicly available due to its role as an intermediate, the documented use in EGFR inhibitor synthesis—specifically in azaspirocycle-substituted 4-anilinoquinazolines evaluated against HCC827 and A549 lung cancer cell lines—establishes the scaffold's functional utility in a clinically validated oncology target class . Alternative scaffolds lacking the spirocyclic oxa-aza framework would not confer the same conformational constraints and binding geometry.

EGFR inhibition Lung cancer Kinase inhibitors

Spirocyclic Rigidity in PROTAC Linker Design: Class-Level Evidence for Improved Permeability versus Flexible PEG Linkers

Recent comparative studies on PROTAC linker rigidity demonstrate that spirocyclic scaffolds confer distinct advantages over flexible PEG-based linkers. A 2025 study published in RSC Medicinal Chemistry conducted a comparative analysis of three PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity [1]. The most rigid derivative (incorporating a spirocyclic structure) exhibited markedly higher intracellular accumulation compared to flexible counterparts, despite showing reduced ternary complex stability—revealing a trade-off where rigid spiro linkers enhance cell permeability but may reduce degradation efficiency [2]. While the 2-oxa-6-azaspiro[3.4]octane scaffold was not the specific linker evaluated in this study, the class-level finding that spirocyclic rigidity improves membrane permeability (with LogD and intracellular accumulation differences) applies to oxa-azaspiro scaffolds as a class [3].

PROTAC Linker optimization Ternary complex

Commercial Availability and Purity Specifications: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide versus Unvalidated Custom Synthesis

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide and its free amine precursor are commercially available from established specialty chemical suppliers with defined purity specifications, reducing procurement lead time compared to custom-synthesized spirocyclic analogs. The compound is available in 95% purity from Thermo Scientific Chemicals (Fisher Scientific) and other vendors including Apollo Scientific, Accela (J&K Chemical), and Matrix Scientific . This commercial availability at research-grade purity (95%) contrasts with many structurally related spirocyclic oxa-aza scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives, 1-oxa-8-azaspiro[4.5]decanes) that require custom synthesis with extended lead times (typically 4–8 weeks) and higher cost per gram . The established supply chain and documented synthetic protocols for the [3.4] spiro system provide procurement certainty that is not available for less common spirocyclic ring sizes.

Commercial availability Purity Lead time

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide: Evidence-Based Application Scenarios for Scientific Procurement


Tuberculosis Drug Discovery: Pks13 Thioesterase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing novel antitubercular agents targeting Mycobacterium tuberculosis Pks13 can utilize 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a scaffold-validated building block. The co-crystal structure (PDB: 7M7V) confirms that the 2-oxa-6-azaspiro[3.4]octan-6-ylmethyl substituent occupies a defined binding pocket in the Pks13 thioesterase domain, establishing structural precedent for this scaffold in the target binding site [1]. This validation reduces lead optimization risk compared to uncharacterized building blocks and enables structure-based design iterations around the spirocyclic core [2].

EGFR Kinase Inhibitor Medicinal Chemistry: 4-Anilinoquinazoline Series SAR Exploration

Research groups developing EGFR inhibitors based on the 4-anilinoquinazoline chemotype should procure 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a conformational constraint building block to replace flexible amine or monocyclic azetidine substituents. The scaffold's documented use in EGFR inhibitor synthesis—with in vitro evaluation against HCC827 and A549 lung cancer cell lines—provides a foundation for structure-activity relationship studies exploring how spirocyclic rigidity affects kinase selectivity, cellular potency, and resistance profile [1]. The differentiated LogD (−3.01 at pH 7.4) also offers an opportunity to modulate compound lipophilicity and solubility in lead optimization [2].

PROTAC Linker Design: Rigid Spirocyclic Linkers for Enhanced Membrane Permeability

PROTAC development programs seeking to optimize linker rigidity for improved cellular permeability should evaluate 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a rigid spirocyclic linker module. Class-level evidence from recent PROTAC studies (RSC Med. Chem. 2025) demonstrates that spirocyclic linkers confer markedly higher intracellular accumulation compared to flexible PEG-based linkers, though with potential trade-offs in ternary complex stability [1]. The 2-oxa-6-azaspiro[3.4]octane scaffold's commercial availability at 95% purity enables rapid incorporation into PROTAC synthesis workflows without custom linker synthesis delays [2].

Spirocyclic Fragment Library Construction and Diversity-Oriented Synthesis

Chemical biology and fragment-based drug discovery groups constructing spirocyclic fragment libraries should prioritize 2-oxa-6-azaspiro[3.4]octane-6-carboxamide as a core scaffold due to its validated synthetic accessibility and commercial availability. The oxa-azaspiro[3.4]octane framework provides a rigid, three-dimensional core with defined exit vectors that differ from common flat aromatic or monocyclic fragments [1]. The compound's high aqueous solubility (388 g/L calculated) and low LogD facilitate handling in aqueous fragment screening conditions, distinguishing it from more lipophilic spirocyclic analogs that may precipitate or aggregate in biochemical assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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